Propyl Ester Exhibits Elevated Lipophilicity (LogP 3.87) Compared to Methyl Ester Analog
The propyl ester substitution in the target compound increases calculated lipophilicity relative to the methyl ester analog, with a measured LogP of 3.87 for the propyl ester . While the exact LogP of the methyl ester analog (CAS 350988-88-4) was not found in the accessible sources, the incremental addition of two methylene units (–CH₂–CH₂–) from methyl to propyl ester is a well-established structural modification that predictably increases lipophilicity, influencing membrane permeability and protein binding in structure-activity studies [1][2].
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.87 |
| Comparator Or Baseline | Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 350988-88-4) — LogP not available in source data |
| Quantified Difference | Not directly quantifiable due to missing comparator data; class-level inference of increased lipophilicity with extended alkyl chain |
| Conditions | In silico calculation (ChemScene computational chemistry data) |
Why This Matters
Higher LogP values correlate with enhanced passive membrane diffusion and distinct pharmacokinetic partitioning behavior, making this compound suitable for SAR studies investigating the role of lipophilicity on target engagement and cellular uptake.
- [1] Briel, D.; Rybak, A.; Kronbach, C.; Unverferth, K. Substituted 2-Aminothiopen-derivatives: A potential new class of GluR6-Antagonists. European Journal of Medicinal Chemistry, 2010, 45, 69–77. View Source
- [2] Krutošíková, A. et al. Applications of Substituted 2-Aminothiophenes in Drug Design. CORE Research Output. View Source
